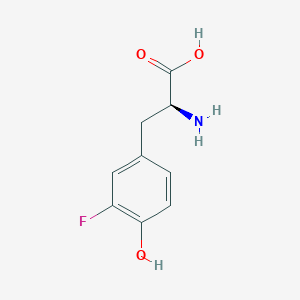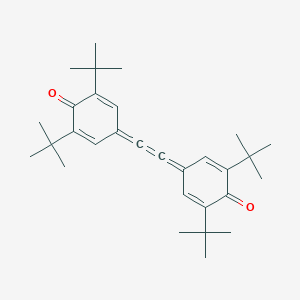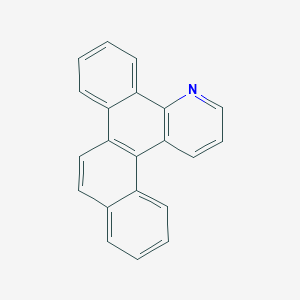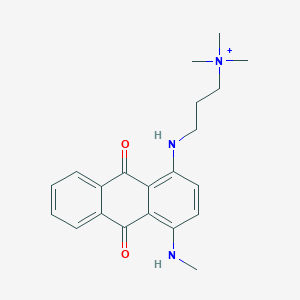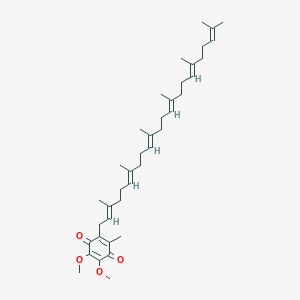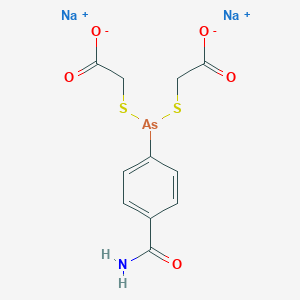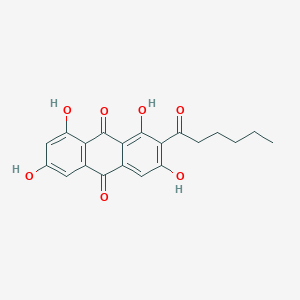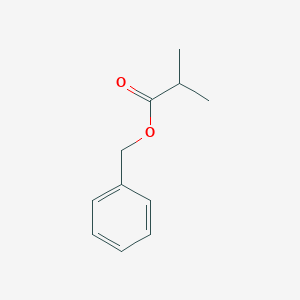![molecular formula C7H12O5 B085820 (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 13407-60-8](/img/structure/B85820.png)
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is a chemical compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol It is a derivative of glucose, specifically a methylated form of 3,6-anhydro-α-D-glucopyranose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol can be synthesized through several methods. One common method involves the reaction of methyl 6-O-tosyl-α-D-glucopyranoside with sodium hydroxide in ethanol at 60°C for 2 hours . Another method includes the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: This compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Industry: this compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of methyl 3,6-anhydro-α-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. It can act as a substrate or inhibitor, depending on the context. The compound’s structural similarity to glucose allows it to bind to enzyme active sites, thereby influencing enzymatic activity and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl α-D-glucopyranoside: A methylated glucose derivative with similar structural properties.
Methyl β-D-glucopyranoside: Another glucose derivative with a different anomeric configuration.
Methyl α-D-mannopyranoside: A methylated mannose derivative with distinct stereochemistry.
Uniqueness: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[321]octane-4,8-diol is unique due to its anhydro bridge, which imparts specific chemical and physical properties
Eigenschaften
CAS-Nummer |
13407-60-8 |
|---|---|
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
InChI-Schlüssel |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
Kanonische SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





